AZD6088

M1 muscarinic receptor Radioligand binding assay Orthosteric agonism

AZD6088 (AZD-6088) is a small-molecule orthosteric partial agonist of the muscarinic M1 acetylcholine receptor, originally developed by AstraZeneca. It is characterized by its oral bioavailability, ability to penetrate the central nervous system (CNS), and demonstrated analgesic efficacy in preclinical models of neuropathic pain.

Molecular Formula C21H36N4O3
Molecular Weight 392.5 g/mol
Cat. No. B1262416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD6088
SynonymsAZD6088
Molecular FormulaC21H36N4O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3C4CCCCC4NC3=O
InChIInChI=1S/C21H36N4O3/c1-3-28-20(27)23-14-10-21(2,11-15-23)24-12-8-16(9-13-24)25-18-7-5-4-6-17(18)22-19(25)26/h16-18H,3-15H2,1-2H3,(H,22,26)/t17-,18-/m0/s1
InChIKeyIVJDEIANCSDDAO-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZD6088 Procurement Guide: An Orally Bioavailable M1 Muscarinic Partial Agonist with Validated In Vivo Target Engagement


AZD6088 (AZD-6088) is a small-molecule orthosteric partial agonist of the muscarinic M1 acetylcholine receptor, originally developed by AstraZeneca. It is characterized by its oral bioavailability, ability to penetrate the central nervous system (CNS), and demonstrated analgesic efficacy in preclinical models of neuropathic pain [1]. This compound belongs to a class of next-generation, M1-selective agonists that includes clinical-stage molecules such as SPP1, HTL-9936, and GSK1034702. AZD6088 distinguishes itself within this class through a unique receptor subtype selectivity fingerprint and the availability of robust in vivo pharmacokinetic-pharmacodynamic (PKPD) modeling data from the rat spinal nerve ligation (SNL) chronic pain model, providing a quantitative foundation for experimental design [2].

Why AZD6088 Cannot Be Interchanged with Other Orthosteric M1 Agonists Without Risking Experimental Confounds


Orthosteric muscarinic M1 receptor agonists exhibit profound pharmacological differences that preclude simple substitution. These differences encompass selectivity profiles against the closely related M2, M3, M4, and M5 subtypes, functional efficacy (partial vs. full agonism), and tissue-specific signaling bias [1]. Such pharmacological nuances directly dictate the in vivo tolerability, therapeutic window, and CNS target engagement signature of each molecule. For instance, M2 receptor activation is linked to bradycardia, while M3 activation drives gastrointestinal and salivary side effects. Consequently, replacing one M1 agonist with another without accounting for its specific selectivity fingerprint and functional properties can introduce severe off-target confounds, particularly in chronic dosing studies where these side effects accumulate. This is exemplified by the stark contrast in M2/M4 selectivity between AZD6088 and the clinical orthosteric agonist HTL-9936, where the latter exhibits negligible discrimination [2].

Quantitative Differentiation of AZD6088: Head-to-Head Evidence for Scientific Selection


M1 Receptor Binding Affinity: AZD6088 is 145-Fold More Potent than the Clinical Orthosteric Agonist HTL-9936

In a direct head-to-head competition radioligand binding study using recombinant human M1-M5 receptors, AZD6088 demonstrated a Ki of 62.7 ± 19.4 nM at the M1 receptor, representing a roughly 145-fold higher binding affinity than the orthosteric M1 partial agonist HTL-9936 (Ki = 9,093 ± 887 nM) [1]. The assay utilized [3H]-N-methylscopolamine (NMS) displacement on purified membranes from cells expressing each receptor subtype, providing a clean, comparative measure of intrinsic receptor affinity [1].

M1 muscarinic receptor Radioligand binding assay Orthosteric agonism

Balanced Selectivity Profile: AZD6088 Avoids the Extreme Anti-Target Activity of HTL-9936 and SPP1

In the same radioligand binding panel, AZD6088 exhibited a balanced selectivity profile with 2-fold selectivity for M1 over the cardiac M2 anti-target (Ki M2 = 125 ± 8.3 nM) and 2.1-fold over the M4 receptor. In stark contrast, the clinical candidate HTL-9936 was non-selective, binding more potently to M2 (0.7-fold) and M4 (0.4-fold) than to M1. While SPP1 showed higher selectivity (6-fold and 5.4-fold over M2 and M4, respectively), AZD6088 maintained a robust 189-fold selectivity window against the gastrointestinal and salivation-associated M3 receptor [1].

Muscarinic receptor selectivity M2/M4 anti-target Safety pharmacology

In Vivo Analgesic Potency: A Quantitative EC50 of 43.3 nM in the Rat SNL Model with No Tolerance Development

AZD6088's analgesic efficacy was quantified in the rat spinal nerve ligation (SNL) model of neuropathic pain, a highly translatable preclinical paradigm. A population PKPD analysis revealed a concentration-dependent reversal of heat hyperalgesia with an EC50 of 43.3 nM (95% CI: 10–100 nM), refined from an initial estimate of 46.6 nM [1]. Notably, oral administration maintained consistent efficacy over 8 days of testing with no evidence of tolerance development, a critical advantage over opioid-based analgesics [1].

Neuropathic pain Spinal nerve ligation In vivo efficacy

CNS Target Engagement Validated by M1-Selective PET Tracer Blocking in Non-Human Primates

The ability of AZD6088 to cross the blood-brain barrier and engage central M1 receptors was confirmed by its capacity to block the brain uptake of the M1-selective PET radiotracer 11C-LSN3172176 in a non-human primate study. Pre-treatment with AZD6088 (0.67 and 2 mg/kg) yielded a significant reduction in tracer binding, an effect comparable to that of the non-selective muscarinic antagonist scopolamine at 50 μg/kg [1]. This provides direct in vivo evidence of both CNS penetration and selective M1 receptor occupancy.

Brain penetration PET imaging Target engagement

Recommended Application Scenarios for AZD6088 Based on Quantitative Differentiation Evidence


Preclinical Neuropathic Pain Efficacy Studies Requiring a Precisely Defined In Vivo Benchmark

The availability of a PKPD-modeled in vivo EC50 (43.3 nM) in the rat SNL model makes AZD6088 the ideal reference compound for studies benchmarking new analgesics against M1 receptor-mediated pathways. Its lack of tolerance development over 8 days of sustained dosing [1] makes it a superior choice for chronic pain studies where opioid-based positive controls would confound results due to pharmacodynamic tolerance.

Ex Vivo Target Engagement and Receptor Occupancy Assays in the CNS

The PET imaging data confirming brain penetration and selective M1 receptor engagement directly support the use of AZD6088 as a positive control in CNS receptor occupancy experiments [2]. Its balanced selectivity profile (modest M2/M4 activity) also makes it a useful tool for studying downstream signaling effects that are dependent on the co-activation of M1 with other muscarinic subtypes in native tissues.

In Vitro Selectivity Profiling of New Muscarinic Agonists

The comprehensive, head-to-head selectivity data (Ki values for M1 through M5) provided in the SPP1 benchmarking table [3] establish AZD6088 as a key reference compound for any high-throughput screening or counter-screening campaign aimed at profiling novel muscarinic ligands. Its position between the ultra-selective SPP1 and the non-selective HTL-9936 makes it an excellent middle-ground reference for categorizing the selectivity of new chemical entities.

Studies of M1-Mediated Signaling Bias

Operational model analyses suggest AZD6088's agonist potency is affinity-driven, in contrast to agonists like GSK1034702 where potency is efficacy-driven [4]. This property makes AZD6088 a valuable tool compound for investigating ligand bias at the M1 receptor, where the relationship between binding affinity and functional output may be a key differentiator for therapeutic profiles.

Quote Request

Request a Quote for AZD6088

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.